4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
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Overview
Description
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that features both quinoline and oxadiazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the quinoline ring system, which is known for its biological activity, combined with the oxadiazole ring, which is often used in the design of bioactive molecules, makes this compound a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a propyl hydrazide with a carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.
Quinoline Ring Formation: The quinoline ring can be constructed using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole ring with the quinoline ring. This can be achieved through various coupling reactions such as Suzuki, Heck, or Sonogashira coupling, depending on the functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under conditions such as acidic or basic environments, or in the presence of catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline and oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity can be explored for potential therapeutic applications. The quinoline moiety is known for its antimicrobial, antiviral, and anticancer properties, while the oxadiazole ring can enhance these activities or introduce new ones.
Medicine
In medicine, this compound can be investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with applications in electronics, photonics, and other high-tech fields.
Mechanism of Action
The mechanism of action of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. The oxadiazole ring can interact with enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one: Similar structure with a methyl group instead of a propyl group.
4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one: Similar structure with an ethyl group instead of a propyl group.
4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one: Similar structure with a phenyl group instead of a propyl group.
Uniqueness
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is unique due to the presence of the propyl group, which can influence its physical and chemical properties, as well as its biological activity. The propyl group can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its methyl, ethyl, and phenyl analogs.
Properties
IUPAC Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-5-12-16-14(19-17-12)10-8-13(18)15-11-7-4-3-6-9(10)11/h3-4,6-8H,2,5H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBCVISYKDKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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